3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid
Overview
Description
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is a chemical compound characterized by its bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Mode of Action
It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, which can complicate the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . It is crucial to determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites, including hydroxylated and conjugated products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion-transporting polypeptides (OATPs) are known to facilitate the uptake of this compound into cells . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the nucleus, where it can interact with DNA and transcription factors . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of the compound within the cell . These modifications can direct the compound to specific organelles, such as the mitochondria or lysosomes, where it can participate in distinct biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Attachment of Propanoic Acid: The final step involves the esterification or amidation reaction to attach the propanoic acid group to the furan ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the bromophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Compounds with different functional groups replacing the bromophenyl moiety.
Scientific Research Applications
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: The compound is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is compared with other similar compounds to highlight its uniqueness:
3-(2-Bromophenyl)propionic Acid: Similar structure but lacks the furan ring.
3-(3-Bromophenyl)propionic Acid: Different position of the bromine atom on the phenyl ring.
3-(2-Bromophenyl)butyric Acid: Similar to the compound but with an additional carbon in the chain.
Properties
IUPAC Name |
3-[5-(2-bromophenyl)furan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIOKEGADFKSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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